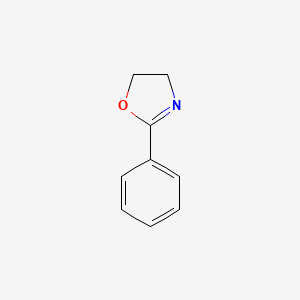

2-Phenyl-2-oxazoline

Descripción general

Descripción

2-Phenyl-2-oxazoline is a heterocyclic organic compound featuring a five-membered ring with one nitrogen and one oxygen atom. It is known for its significant role in organic synthesis and polymer chemistry. The compound’s structure is characterized by a phenyl group attached to the oxazoline ring, which imparts unique chemical properties and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Phenyl-2-oxazoline can be synthesized through various methods. One common approach involves the cyclization of β-hydroxy amides using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of the oxazoline ring with inversion of stereochemistry .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of amino alcohols with nitriles, carboxylic acids, or aldehydes. These reactions are catalyzed by acids or bases and are carried out under controlled temperature and pressure conditions to ensure high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-Phenyl-2-oxazoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide or bromotrichloromethane.

Substitution: It can participate in substitution reactions where the phenyl group or the oxazoline ring is modified by different substituents.

Common Reagents and Conditions:

Substitution: Various electrophiles and nucleophiles can be used to introduce new functional groups into the molecule.

Major Products Formed:

Aplicaciones Científicas De Investigación

Polymer Science

Cationic Ring-Opening Polymerization:

2-Phenyl-2-oxazoline is primarily utilized in the cationic ring-opening polymerization process, which allows for the synthesis of well-defined polymers. Research has demonstrated that polymerization can occur at high temperatures (up to 200 °C) using microwave reactors, significantly enhancing reaction rates and maintaining narrow molecular weight distributions (PDI < 1.20) .

Table 1: Polymerization Conditions for this compound

| Parameter | Value |

|---|---|

| Temperature | Up to 200 °C |

| Solvent | Acetonitrile |

| Reaction Type | Cationic ring-opening |

| PDI | < 1.20 |

Biomedical Applications

Drug Delivery Systems:

The amphiphilic properties of copolymers derived from this compound make them suitable for drug delivery systems. These polymers can encapsulate hydrophobic drugs and release them in a controlled manner, enhancing therapeutic efficacy .

Case Study: Amphiphilic Copolymers

In a study involving the synthesis of amphiphilic copolymers using this compound, researchers found that the presence of phenyl groups increased the thermal stability and glass transition temperature (Tg) of the polymers, which is crucial for maintaining structural integrity in biological environments .

Material Engineering

Thermoresponsive Behavior:

Poly(this compound) exhibits thermoresponsive behavior, which can be tuned by altering its composition. This property is beneficial for applications in smart materials that respond to temperature changes, making them useful in sensors and actuators .

Table 2: Properties of Poly(this compound)

| Property | Value |

|---|---|

| Thermal Stability (Tg) | Higher than aliphatic counterparts |

| Decomposition Temperature | Ranges from 328 to 383 °C |

| Response to Temperature | Thermoresponsive |

Environmental Applications

Biodegradable Materials:

Research indicates that polymers based on this compound can be designed to be biodegradable, making them suitable for environmentally friendly packaging materials . The ability to modify these polymers enhances their applicability in sustainable development initiatives.

Mecanismo De Acción

The mechanism of action of 2-Phenyl-2-oxazoline involves the nucleophilic attack of the nitrogen atom on electrophiles, leading to the formation of oxazolinium cation intermediates. These intermediates can undergo further reactions to form various products. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the phenyl group and the oxazoline ring .

Comparación Con Compuestos Similares

- 2-Methyl-2-oxazoline

- 2-Ethyl-2-oxazoline

- 2,4,4-Trimethyl-2-oxazoline

- 2-Isopropenyl-2-oxazoline

- 2-n-Butyl-2-oxazoline

Uniqueness: 2-Phenyl-2-oxazoline stands out due to the presence of the phenyl group, which imparts unique electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its alkyl-substituted counterparts. Additionally, the phenyl group enhances the compound’s potential biological activities, making it a valuable compound in medicinal chemistry .

Actividad Biológica

2-Phenyl-2-oxazoline (PhOx) is a compound that has garnered attention due to its potential biological activities and applications in drug delivery systems. This article explores the biological activity of PhOx, focusing on its synthesis, structure-activity relationships, and its role in drug delivery mechanisms.

This compound has the molecular formula and a molecular weight of 151.17 g/mol. Its structure consists of an oxazoline ring substituted with a phenyl group, which contributes to its amphiphilic properties, making it suitable for various biomedical applications .

Synthesis

PhOx can be synthesized through cationic ring-opening polymerization of this compound monomers. Various studies have reported different methods for synthesizing this compound, emphasizing the importance of polymerization conditions on the resulting copolymers' properties .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of derivatives of this compound. For instance, research on benzo[d]oxazole derivatives showed that modifications at specific positions significantly influenced their inhibitory activities against Staphylococcus aureus Sortase A, with some compounds exhibiting IC50 values as low as 19.8 μM . This suggests that PhOx derivatives could serve as promising candidates for developing new antimicrobial agents.

Drug Delivery Systems

PhOx has been extensively studied for its role in drug delivery systems, particularly in the formulation of amphiphilic copolymers. These copolymers can encapsulate hydrophobic drugs and enhance their solubility and bioavailability. For example, gradient copoly(2-oxazoline)s containing PhOx have demonstrated superior loading capacities for anticancer drugs compared to traditional block copolymers. This was attributed to their ability to self-assemble into nanoparticles that facilitate targeted drug delivery to cancer cells .

Study on Drug Release Modulation

A study investigated the modulation of drug release from poly(2-oxazoline)-based micelles using ultrasound stimulation. The results indicated that ultrasound could enhance the release rates of dexamethasone from these micelles by up to 105%, showcasing the potential of PhOx-based formulations in controlled drug delivery systems .

Cytotoxicity and Cellular Uptake

Another study assessed the cytotoxicity and cellular uptake of nanoparticles formed from gradient copolymers containing PhOx. The findings revealed a direct correlation between the hydrophobic side-chain length in these copolymers and their efficacy in loading curcumin, an anticancer agent. The enhanced stability and cellular uptake of these nanoparticles suggest that PhOx can significantly influence pharmacokinetics in therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on their structural modifications. Substituents at specific positions on the oxazoline ring can enhance or diminish biological activity, indicating that careful design is crucial for optimizing therapeutic effects .

Data Table: Summary of Biological Activities

| Activity | Compound | IC50 (μM) | Notes |

|---|---|---|---|

| Antimicrobial | 2-Phenyl-benzoxazole derivative | 19.8 - 184.2 | Effective against Staphylococcus aureus Sortase A |

| Drug Delivery | Poly(2-oxazoline) micelles | N/A | Enhanced release with ultrasound stimulation |

| Cytotoxicity | Gradient copoly(2-oxazoline) | N/A | Improved loading capacity for curcumin |

Propiedades

IUPAC Name |

2-phenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTHWIZHGLNEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35255-75-5 | |

| Record name | Oxazole, 4,5-dihydro-2-phenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35255-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30288157 | |

| Record name | 2-Phenyl-2-oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7127-19-7 | |

| Record name | 2-Phenyl-2-oxazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7127-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-2-oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Phenyl-2-oxazoline?

A1: The molecular formula of this compound is C9H9NO, and its molecular weight is 147.17 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized by various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectrometry. These techniques provide information about the compound's structure, purity, and presence of functional groups. [, ]

Q3: What are the key features of this compound polymerization?

A3: this compound readily undergoes cationic ring-opening polymerization (CROP). This living polymerization mechanism allows for precise control over molecular weight and enables the synthesis of well-defined block copolymers. [, , , ]

Q4: How does the initiator influence the copolymerization behavior of this compound?

A4: The choice of initiator can impact the monomer distribution in copolymers containing this compound. For instance, initiators with less basic counterions tend to produce copolymers with a more gradual gradient of monomer incorporation. []

Q5: What interesting copolymerization behavior was observed with 4-ethyl-2-butyl-2-oxazoline and this compound?

A5: Unexpectedly, 4-ethyl-2-butyl-2-oxazoline, despite being less reactive, incorporated faster than this compound during copolymerization. This phenomenon is attributed to the steric hindrance imposed by the bulky phenyl group of this compound. []

Q6: How does microwave irradiation affect this compound polymerization?

A6: Microwave irradiation significantly accelerates the CROP of this compound compared to conventional heating. While not exhibiting non-thermal effects, microwave heating provides faster and cleaner reactions with improved control over polymerization. [, ]

Q7: Can ionic liquids be used as solvents for microwave-assisted 2-oxazoline polymerization?

A7: Yes, ionic liquids, being excellent microwave absorbers, can serve as solvents for the microwave-assisted CROP of 2-oxazolines like 2-ethyl-2-oxazoline, enabling efficient polymerization and facile product separation. []

Q8: How do the properties of copolymers containing this compound vary with monomer composition?

A9: The properties of copolymers are directly influenced by the type and ratio of monomers used. For instance, incorporating 2-nonyl-2-oxazoline into this compound copolymers can significantly alter their thermal properties, glass transition temperature, and surface energy. []

Q9: How do gradient copolymers differ from block copolymers in their micellar structure?

A10: Amphiphilic diblock copolymers form micelles with uniform core density. In contrast, gradient copolymers, due to the gradual change in monomer composition, assemble into micelles with a denser outer core region, termed the "bitterball-core" structure, arising from back-folding of polymer chains. []

Q10: What unique properties make partially hydrolyzed poly(this compound) (HPPhOx) interesting for nanomaterial applications?

A11: HPPhOx, with its combination of hydrophobic and electrostatic interactions, can form self-assembled nanoparticles. The incorporation of proteins like BSA can further modify the size, morphology, and internal structure of these nanoparticles, offering potential for tailored drug delivery systems. []

Q11: What makes poly(2-oxazoline)-based hydrogels suitable for controlled drug release?

A12: Poly(2-oxazoline)-based hydrogels exhibit tailorable swelling degrees depending on their composition and can encapsulate drug molecules. The release of these drugs can be controlled by stimuli such as pH changes or solvent exchange. []

Q12: How do this compound-derived palladium complexes act as catalysts?

A13: Palladium complexes incorporating this compound, especially ortho-palladated complexes, demonstrate excellent catalytic activity in various reactions, including the decomposition of P=S pesticides and the hydrolysis of methylparathion. [, ]

Q13: How do structural modifications of the this compound ligand affect the catalytic activity of palladium complexes?

A14: Substituting the this compound ligand with different groups, such as CF3, H, or NMe2 at the 4-position of the pyridine ring, can significantly impact the catalytic activity of the resulting palladium complexes in methanolysis reactions. []

Q14: What do computational studies reveal about the electronic structure of 2-oxazoline rings?

A15: Computational investigations, particularly density functional theory (DFT) calculations, indicate significant delocalization of π-electrons along the NCO segment of 2-oxazoline rings, leading to a partial negative charge on the nitrogen atom. This electronic distribution explains the regioselectivity observed during the initiation of CROP. []

Q15: How do kinetic and thermodynamic studies combined with DFT calculations elucidate the isomerization behavior of [PdCl2(this compound)2] complexes?

A16: Experimental and computational studies confirm that the kinetic product of the reaction between Li2PdCl4 and this compound is the cis isomer of [PdCl2(this compound)2]. This complex undergoes a slow isomerization to the thermodynamically favored trans isomer via a dissociative mechanism involving the cleavage of a Pd-N bond. DFT calculations accurately predict the activation parameters and thermodynamic parameters for this process. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.